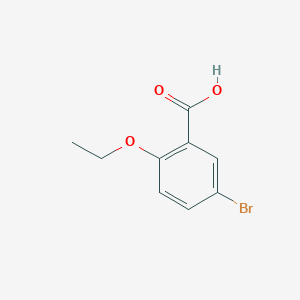

5-Bromo-2-ethoxybenzoic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related brominated benzoic acid derivatives is well-documented. For instance, the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids involves a regioselective 5-exo-dig bromocyclization, indicating that bromination and cyclization are key steps in the synthesis of complex brominated aromatic compounds . Similarly, the synthesis of methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene through a series of reactions including bromination and hydrolysis suggests a multi-step process that could be adapted for the synthesis of 5-Bromo-2-ethoxybenzoic acid .

Molecular Structure Analysis

The molecular structure of brominated benzoic acid derivatives is characterized by the presence of bromine and other substituents on the aromatic ring. For example, tris(5-bromo-2-methoxyphenyl)antimony bis(2-nitrobenzoate) features a distorted trigonal bipyramidal coordination around the antimony atom, with intramolecular contacts between antimony and methoxy oxygen atoms . This indicates that the presence of bromine and other substituents can significantly influence the molecular geometry and intramolecular interactions of such compounds.

Chemical Reactions Analysis

Brominated benzoic acid derivatives can undergo various chemical reactions. Nucleophilic substitution reactions are common, as seen with bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole, which reacts with nucleophiles to yield various substituted derivatives . The reactivity of the bromine atom in these compounds suggests that 5-Bromo-2-ethoxybenzoic acid could also participate in similar substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzoic acid derivatives can be inferred from their structural features and reactivity. For example, the lanthanide complexes constructed using 2-bromine-5-methoxybenzoic acid exhibit remarkable solid-solid phase transitions, luminescent properties, and bacteriostatic activities . These properties suggest that 5-Bromo-2-ethoxybenzoic acid may also display unique thermal, optical, and biological characteristics.

Applications De Recherche Scientifique

1. Proton Shuttle in Arylation Reactions

5-Bromo-2-ethoxybenzoic acid has been explored for its potential as a proton shuttle in the selective functionalization of indole C-H bonds. Studies indicate that related compounds, like 3-ethoxy-2-phenylbenzoic acid, exhibit superior yield and selectivity in the direct arylation of indoles with bromobenzenes (Pi et al., 2018).

2. Molecular Recognition and Supramolecular Chemistry

Research into the molecular recognition properties of bromo derivatives of benzoic acids, including 4-bromo-3,5-dihydroxybenzoic acid, highlights their significance in forming supramolecular assemblies with N-donor compounds. These compounds demonstrate interaction through O-H...N and/or O-H...N/C-H...O pairwise hydrogen bonds, contributing to complex supramolecular architectures (Varughese & Pedireddi, 2006).

3. Intermediate for Pyrimidine Medicaments

The synthesis and structural characterization of bromo-3,5-dihydroxybenzoic acid, closely related to 5-Bromo-2-ethoxybenzoic acid, has been documented. This compound serves as an intermediate for preparing pyrimidine medicaments, highlighting its pharmaceutical relevance (Dong-fang, 2000).

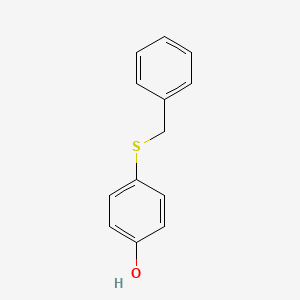

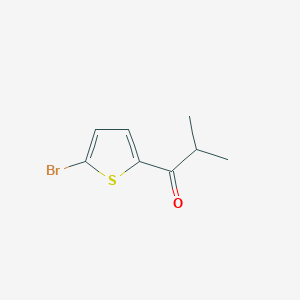

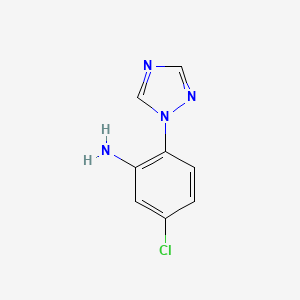

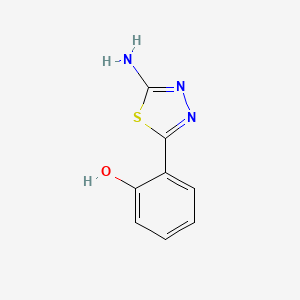

4. Synthesis of Triazole Derivatives

5-Bromo-2-ethoxybenzoic acid may be involved in the synthesis of complex organic compounds such as triazoles. Similar compounds, like ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, have been synthesized for potential applications in various fields (Pokhodylo & Obushak, 2019).

5. Antioxidant Properties of Bromophenols

Studies on bromophenol derivatives, including 3-bromo-5-hydroxy-4-methoxybenzoic acid, extracted from marine algae have revealed their potential antioxidant properties. These compounds exhibit free radical scavenging activities, suggesting their application in food and pharmaceutical industries as natural antioxidants (Li et al., 2011).

Propriétés

IUPAC Name |

5-bromo-2-ethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCFIATVCNUJMDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30410153 | |

| Record name | 5-bromo-2-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30410153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-ethoxybenzoic acid | |

CAS RN |

60783-90-6 | |

| Record name | 5-bromo-2-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30410153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

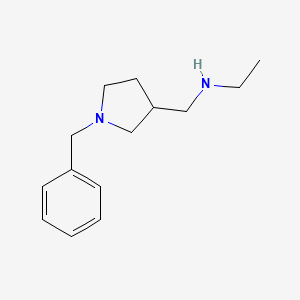

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,10-Bis[4-(ethoxycarbonyl)phenoxy]decane](/img/structure/B1276907.png)